

Comparative Pharmacology of S(+)- and R(-)-4-Methylamphetamine: A Detailed Guide

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Compound of Interest		
Compound Name:	4-Methylamphetamine, (-)-	
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A comparative analysis of the stereoisomers of 4-methylamphetamine (4-MA) reveals significant differences in their pharmacological profiles. While direct comparative studies on S(+)- and R(-)-4-methylamphetamine are limited in publicly available literature, extensive data on their N-methylated analogs, S(+)- and R(-)-N-methyl-4-methylamphetamine (4-MMA), provide critical insights into their distinct interactions with key central nervous system targets. This guide synthesizes the available experimental data to offer a comprehensive comparison for researchers, scientists, and drug development professionals.

The S(+) enantiomer of N-methyl-4-methylamphetamine consistently demonstrates greater potency as a monoamine releaser at dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters compared to its R(-) counterpart.[1][2] This stereoselectivity translates to a higher abuse potential for the S(+) isomer in preclinical models.[1][2] While data for the non-N-methylated 4-methylamphetamine is less specific, the racemic mixture is known to be a potent and well-balanced serotonin, norepinephrine, and dopamine releasing agent.[3]

In Vitro Pharmacology: Monoamine Transporter Interactions

The primary mechanism of action for 4-methylamphetamine and its analogs is the induction of monoamine release via plasma membrane transporters. The following tables summarize the in vitro data for the S(+) and R(-) enantiomers of N-methyl-4-methylamphetamine (4-MMA) from studies conducted in rat brain synaptosomes.



Monoamine Release Assays

Compound	DAT Release (EC ₅₀ , nM)	NET Release (EC50, nM)	SERT Release (EC ₅₀ , nM)
S(+)-N-methyl-4-MA	44.1	22.2	53.4
R(-)-N-methyl-4-MA	> 10,000	> 10,000	> 10,000

EC₅₀ (half-maximal effective concentration) values represent the concentration of the drug that elicits 50% of the maximal monoamine release. Lower values indicate greater potency. Data from Maher et al., 2018.[1][2]

Monoamine Uptake Inhibition Assays

Compound	DAT Uptake Inhibition (IC50, nM)	NET Uptake Inhibition (IC50, nM)	SERT Uptake Inhibition (IC50, nM)
S(+)-N-methyl-4-MA	133	103	211
R(-)-N-methyl-4-MA	1,280	1,020	2,340

IC₅₀ (half-maximal inhibitory concentration) values represent the concentration of the drug that inhibits 50% of monoamine uptake. Lower values indicate greater potency. Data from Maher et al., 2018.[1][2]

In Vivo Pharmacology: Abuse Potential

Intracranial self-stimulation (ICSS) studies in rats are a key behavioral paradigm for assessing the abuse potential of drugs. The S(+) enantiomer of N-methyl-4-methylamphetamine demonstrates a significantly higher abuse potential compared to the R(-) enantiomer.

Intracranial Self-Stimulation (ICSS) in Rats

Compound	Effect on ICSS	Interpretation
S(+)-N-methyl-4-MA	Potent and efficacious facilitation of ICSS	High abuse potential
R(-)-N-methyl-4-MA	Less potent facilitation of ICSS	Reduced abuse potential



Data from Maher et al., 2018.[1][2]

Pharmacokinetics and Metabolism

Direct comparative pharmacokinetic data for the enantiomers of 4-methylamphetamine are not readily available. However, studies on the racemic mixture and related compounds provide some insights.

The metabolism of racemic 4-methylamphetamine in rats proceeds through several key pathways, including aromatic hydroxylation, hydroxylation of the phenylmethyl group followed by oxidation to a carboxylic acid, and side-chain hydroxylation.[4][5] The cytochrome P450 enzyme CYP2D6 is implicated in the aromatic hydroxylation of 4-methylamphetamine.[4][5]

Studies on the structurally related compound methamphetamine show stereoselective metabolism, with the S-(+) enantiomer being preferentially metabolized.[6] It is plausible that 4-methylamphetamine exhibits similar stereoselective metabolism. For mephedrone, another related compound, the R-(+) enantiomer has been shown to have higher peak concentrations and a longer half-life than the S-(-) enantiomer.[3]

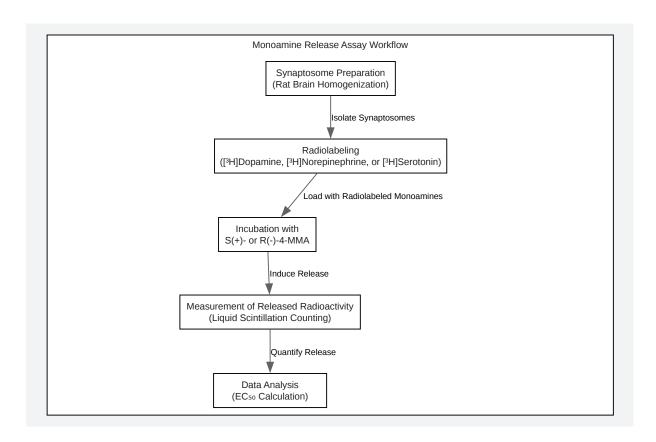
Experimental Protocols Monoamine Release Assays in Rat Brain Synaptosomes

This protocol is based on the methodology described by Maher et al. (2018).[1][2]

- Synaptosome Preparation: Whole rat brains are homogenized in ice-cold sucrose buffer. The homogenate is centrifuged, and the resulting pellet is resuspended and centrifuged again to isolate the synaptosomes.
- Radiolabeling: Synaptosomes are incubated with a specific radiolabeled monoamine ([3H]dopamine, [3H]norepinephrine, or [3H]serotonin) to allow for uptake into the vesicles.
- Drug Incubation: The radiolabeled synaptosomes are then exposed to various concentrations of the test compounds (S(+)- or R(-)-N-methyl-4-MA).
- Measurement of Release: The amount of radioactivity released from the synaptosomes into the supernatant is measured using liquid scintillation counting.



 Data Analysis: The concentration-response curves are generated, and EC₅₀ values are calculated to determine the potency of the compounds in inducing monoamine release.



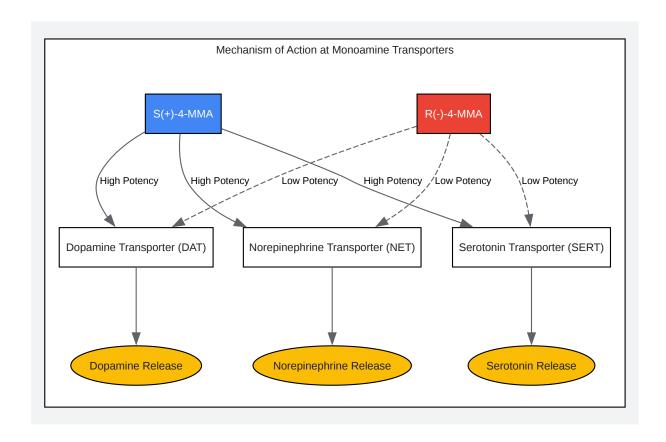
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Workflow for the in vitro monoamine release assay.

Signaling Pathways and Mechanisms of Action

The primary mechanism of action for S(+)- and R(-)-4-methylamphetamine and their N-methylated analogs is the reversal of the normal function of monoamine transporters. Instead of taking up neurotransmitters from the synapse, the transporters are induced to efflux neurotransmitters from the presynaptic terminal into the synapse.





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Comparative effects of 4-MMA enantiomers on monoamine transporters.

Conclusion

The available evidence, primarily from studies on the N-methylated analog, strongly indicates that the S(+) and R(-) enantiomers of 4-methylamphetamine possess distinct pharmacological profiles. The S(+) isomer is a more potent monoamine releaser with a higher abuse potential. Further research is warranted to directly characterize the stereoselective pharmacology, pharmacokinetics, and metabolism of S(+)- and R(-)-4-methylamphetamine to fully understand their individual contributions to the overall effects of the racemic mixture.

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